![molecular formula C13H14N4O2 B1486740 N-etil-2-(2-oxo-2,3-dihidro-1H-imidazo[1,2-a]bencimidazol-3-il)acetamida CAS No. 1428138-90-2](/img/structure/B1486740.png)

N-etil-2-(2-oxo-2,3-dihidro-1H-imidazo[1,2-a]bencimidazol-3-il)acetamida

Descripción general

Descripción

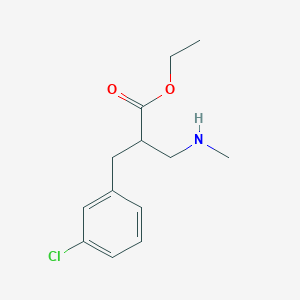

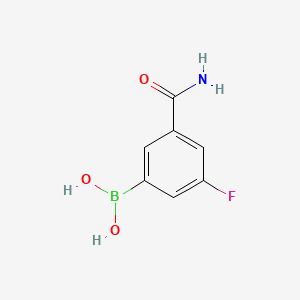

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de imidazol son conocidos por sus propiedades antimicrobianas. El compuesto en cuestión podría potencialmente sintetizarse y probarse contra una variedad de cepas microbianas. Su eficacia puede compararse con los agentes antimicrobianos existentes, y puede servir como compuesto principal para el desarrollo de nuevos fármacos antimicrobianos .

Potencial Anticancerígeno

La complejidad estructural de los derivados de imidazol los convierte en candidatos adecuados para la investigación anticancerígena. Este compuesto podría investigarse por sus efectos citotóxicos en varias líneas celulares cancerosas. Los estudios podrían centrarse en su mecanismo de acción, objetivos potenciales dentro de la célula y su capacidad para inducir la apoptosis .

Aplicaciones Antiinflamatorias

Debido a la bioactividad del núcleo de imidazol, este compuesto podría exhibir efectos antiinflamatorios. La investigación puede dirigirse a comprender su papel en las vías inflamatorias, su efecto en la producción de citoquinas y su potencial terapéutico en enfermedades inflamatorias .

Propiedades Antioxidantes

Los derivados de imidazol han mostrado un buen potencial de eliminación en ensayos antioxidantes. Este compuesto podría evaluarse por su capacidad para neutralizar los radicales libres y proteger contra el estrés oxidativo, que es un factor que contribuye a muchas enfermedades crónicas .

Investigación Antiviral

La exploración de las capacidades antivirales de este compuesto podría ser significativa, especialmente dada la necesidad continua de nuevos fármacos antivirales. Podría probarse contra una gama de virus para determinar su eficacia en la inhibición de la replicación viral o la entrada en las células huésped .

Efectos Neuroprotectores

La investigación sobre los efectos neuroprotectores de los derivados de imidazol es un campo en crecimiento. Este compuesto podría evaluarse por su potencial para proteger las células neuronales del daño, lo cual es particularmente relevante en el contexto de las enfermedades neurodegenerativas .

Terapéutica Gastrointestinal

Dado el éxito de otros derivados de imidazol como el omeprazol en el tratamiento de afecciones gastrointestinales, este compuesto podría investigarse por su uso potencial en el tratamiento de úlceras, reflujo ácido y otras afecciones relacionadas .

Aplicaciones Analgésicas

Las propiedades analgésicas de los derivados de imidazol los convierten en temas interesantes para la investigación sobre el control del dolor. Este compuesto podría estudiarse por su eficacia en la reducción del dolor, su interacción con los receptores del dolor y su perfil de seguridad general .

Mecanismo De Acción

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. Some imidazole derivatives act by inhibiting key enzymes in the target organism, while others may interact with cell membranes or DNA .

Biochemical Pathways

Imidazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives can have a wide range of effects depending on their specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Cellular Effects

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their function. For example, it inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it modulates the activity of kinases and phosphatases, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive metabolites . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is an important factor that affects its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its localization and activity .

Propiedades

IUPAC Name |

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSGQJLZHSJWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

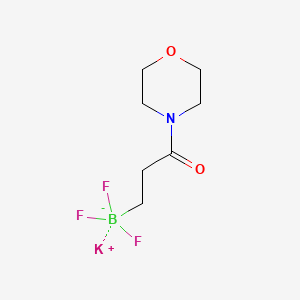

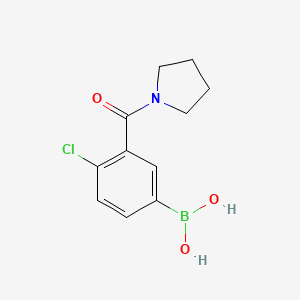

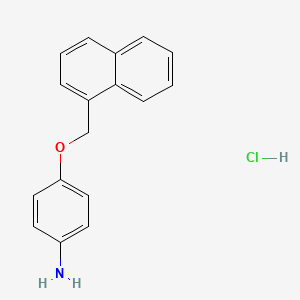

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)